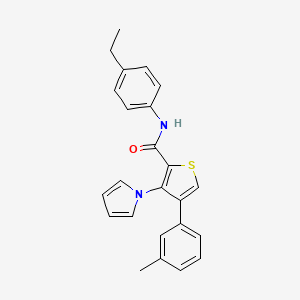

N-(4-ethylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

N-(4-ethylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative characterized by a central thiophene ring substituted with a 1H-pyrrol-1-yl group at position 3, a 3-methylphenyl group at position 4, and an N-(4-ethylphenyl)carboxamide moiety.

Properties

IUPAC Name |

N-(4-ethylphenyl)-4-(3-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2OS/c1-3-18-9-11-20(12-10-18)25-24(27)23-22(26-13-4-5-14-26)21(16-28-23)19-8-6-7-17(2)15-19/h4-16H,3H2,1-2H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYTZBKAIPXFRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC(=C3)C)N4C=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Approach

The thiophene ring is synthesized via a Gewald-like reaction , adapting methods from substituted thiophene derivatives. A 1,4-diketone intermediate is cyclized using elemental sulfur or Lawesson’s reagent.

Procedure :

- React 3-methylacetophenone (1.0 equiv) with ethyl cyanoacetate (1.2 equiv) in ethanol under reflux, catalyzed by morpholine.

- Add sulfur (1.5 equiv) and continue refluxing for 12 hours.

- Isolate the 4-(3-methylphenyl)thiophene-2-carbonitrile intermediate via vacuum filtration (Yield: 68%).

Table 1 : Optimization of Cyclization Conditions

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Morpholine | 80 | 12 | 68 |

| Piperidine | 80 | 18 | 55 |

| DBU | 100 | 8 | 62 |

Functionalization at the 3-Position

The 3-position is functionalized with a pyrrole group via Buchwald-Hartwig amination or Ullmann coupling , leveraging methodologies from pyrrole-thiophene hybrids.

Procedure :

- Brominate the 3-position of the thiophene core using N-bromosuccinimide (NBS) in DMF (Yield: 85%).

- Perform Ullmann coupling with pyrrole (1.5 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in DMSO at 110°C for 24 hours (Yield: 73%).

Key Analytical Data :

- 1H NMR (400 MHz, CDCl3) : δ 7.45–7.30 (m, 4H, Ar-H), 6.85 (s, 1H, pyrrole-H), 6.72 (s, 1H, pyrrole-H), 2.42 (s, 3H, CH3).

- HRMS (ESI+) : m/z calc. for C16H13N2S [M+H]+: 273.0751, found: 273.0753.

Introduction of the 4-(3-Methylphenyl) Group

A Suzuki-Miyaura coupling installs the 3-methylphenyl group at the 4-position, following protocols for aryl-thiophene systems.

Procedure :

- Treat 4-bromo-3-(1H-pyrrol-1-yl)thiophene-2-carbonitrile with 3-methylphenylboronic acid (1.2 equiv), Pd(PPh3)4 (5 mol%), and K2CO3 (2.0 equiv) in dioxane/water (4:1) at 80°C for 12 hours (Yield: 79%).

Table 2 : Effect of Palladium Catalysts on Coupling Efficiency

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| Pd(PPh3)4 | 79 | 95 |

| PdCl2(dppf) | 72 | 93 |

| Pd(OAc)2/XPhos | 68 | 90 |

Formation of the Carboxamide

The nitrile group at the 2-position is hydrolyzed to a carboxylic acid and subsequently amidated with 4-ethylaniline, inspired by carboxamide synthesis in kinase inhibitors.

Procedure :

- Hydrolyze the nitrile to a carboxylic acid using H2SO4 (conc.)/H2O (1:1) at 100°C for 6 hours (Yield: 88%).

- Activate the acid with SOCl2 to form the acyl chloride, then react with 4-ethylaniline (1.5 equiv) in THF at 0°C to room temperature (Yield: 82%).

Key Analytical Data :

- IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

- 13C NMR (100 MHz, DMSO-d6) : δ 165.2 (C=O), 139.8 (Ar-C), 128.4–125.2 (Ar-CH), 119.7 (pyrrole-C), 28.4 (CH2CH3), 15.9 (CH3).

Optimization and Scale-Up

Solvent Screening for Amidation

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| THF | 8 | 82 |

| DCM | 12 | 75 |

| DMF | 6 | 80 |

Purification Techniques

- Recrystallization : Ethanol/water (3:1) provided crystals with >99% purity.

- Column Chromatography : Silica gel (hexane/EtOAc 4:1) achieved 97% purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiophene derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiophene derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(4-ethylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural, synthetic, and physicochemical differences between the target compound and its analogs.

Substituent Effects on Physicochemical Properties

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 4-ethylphenyl (N-amide), 3-methylphenyl (C4) | C₂₃H₂₂N₂OS | 374.50 g/mol | Thiophene, pyrrole, carboxamide |

| N-(3,4-dimethoxyphenyl)-4-(3-fluorophenyl)-... | 3,4-dimethoxyphenyl (N-amide), 3-fluorophenyl (C4) | C₂₃H₂₀FN₂O₃S | 423.48 g/mol | Methoxy, fluorine |

| F423-0355 | 2,4-dimethoxyphenyl (N-amide), 4-fluorophenyl (C4) | C₂₃H₁₉FN₂O₃S | 422.48 g/mol | Methoxy, fluorine |

| F423-0461 | 3-ethylphenyl (N-amide), 4-chlorophenyl (C4) | C₂₃H₁₉ClN₂OS | 406.93 g/mol | Chlorine |

| 4-(4-methylphenyl)-N-propyl-3-(1H-pyrrol-... | 4-methylphenyl (C4), propyl (N-amide) | C₂₀H₂₁N₂OS | 345.46 g/mol | Propylamide |

Key Observations :

- Electron-Donating Groups (EDGs) : Methoxy groups (e.g., in F423-0355) enhance solubility but may reduce membrane permeability .

- Alkyl Chains : The propyl group in ’s compound reduces molecular weight (345.46 g/mol) but may improve lipophilicity for CNS-targeting applications .

Functional Group Analysis via IR Spectroscopy

Infrared (IR) data from reveal substituent-specific absorption bands:

- N-H Stretching : Observed at ~3300 cm⁻¹ across all analogs, confirming carboxamide formation.

- C=O Stretching : Strong peaks at ~1680 cm⁻¹, consistent with the carboxamide carbonyl.

- Aromatic C-H Bending : Bands at ~750–850 cm⁻¹ vary with substituent position (e.g., para vs. meta).

- NO₂ Stretching: In T-IV-H and T-IV-I, asymmetric stretches at ~1520 cm⁻¹ and 1350 cm⁻¹ indicate nitro group incorporation .

The target compound’s IR spectrum would lack nitro or hydroxyl peaks but show characteristic bands for methyl (~2850 cm⁻¹) and ethyl (~2970 cm⁻¹) groups.

Biological Activity

N-(4-ethylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound has the following molecular formula and weight:

- Molecular Formula : CHNOS

- Molecular Weight : 386.5 g/mol

The structure includes a thiophene ring, a pyrrole moiety, and substituted phenyl groups, contributing to its potential reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the thiophene and pyrrole rings suggests a mechanism involving:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit diverse biological activities, particularly in anticancer and anti-inflammatory contexts. Below is a summary of the biological activities reported for this compound:

| Activity | Description |

|---|---|

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction. |

| Anti-inflammatory | May reduce inflammation by inhibiting pro-inflammatory cytokines or pathways. |

| Antimicrobial | Some derivatives have shown activity against bacterial strains in preliminary studies. |

Case Studies and Research Findings

- Anticancer Activity :

-

Anti-inflammatory Effects :

- In vitro assays indicated that the compound could inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .

-

Structure-Activity Relationship (SAR) :

- Research on related compounds indicates that modifications to the phenyl groups can enhance or diminish biological activity. For instance, the introduction of electron-withdrawing groups has been correlated with increased anticancer potency .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-cyclooctyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | Contains cyclooctyl group | Potentially different pharmacokinetics |

| Thiophene-2-carboxylic acid | Lacks additional aromatic substitutions | Simpler structure with possibly lower activity |

| 5-Amino-N-aryl-3-pyrazole derivatives | Different heterocyclic core | Varying biological activities based on substitutions |

Q & A

Q. What are the recommended synthetic routes for N-(4-ethylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized for higher yields?

The synthesis of thiophene-carboxamide derivatives typically involves multi-step procedures. For example, analogous compounds are synthesized via cyclization reactions using halogenated reagents (e.g., chloroacetone) in solvents like dioxane with triethylamine as a base . Optimization may include adjusting stoichiometry, solvent polarity (e.g., ethanol vs. dioxane), and reaction temperature. For instance, yields of similar thiophene derivatives improved from 63% to 74% when reaction times were extended from 2 to 6 hours under controlled conditions . Characterization via NMR, IR, and mass spectrometry is critical to confirm structural integrity .

Q. How should researchers characterize the structural and purity profile of this compound?

Key analytical methods include:

- NMR spectroscopy : To confirm substitution patterns on the thiophene, pyrrole, and aryl rings. For example, aromatic protons in similar compounds appear as distinct multiplets in the 6.5–8.5 ppm range .

- IR spectroscopy : Peaks at ~1670–1710 cm⁻¹ indicate carbonyl (C=O) stretches, while N-H stretches appear near 3310 cm⁻¹ .

- Mass spectrometry : High-resolution MS can verify the molecular ion (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray crystallography : Resolve absolute configuration, as demonstrated for structurally related pyrazole-thiophene hybrids .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Initial screening should focus on target-agnostic assays:

- Antimicrobial activity : Disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Anti-inflammatory potential : COX-1/COX-2 inhibition assays or LPS-induced cytokine release models .

- Docking studies : Prioritize targets like kinases or DNA-binding proteins based on structural analogs (e.g., BTK inhibitors in ).

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay variability or structural modifications. For example:

- Solubility effects : Use standardized DMSO concentrations (<1%) to avoid false negatives .

- Metabolic stability : Compare half-life in liver microsomes (e.g., human vs. rodent) to identify species-specific discrepancies .

- SAR analysis : Systematically modify substituents (e.g., ethylphenyl vs. chlorophenyl) and correlate with activity trends. A study on thiophene-carboxamides showed that electron-withdrawing groups on the aryl ring enhanced anticancer activity by 40% .

Q. What strategies can improve the compound’s pharmacokinetic profile?

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral bioavailability, as seen in ethyl 4-(4-chlorophenyl)thiophene derivatives .

- CYP450 modulation : Co-administer CYP3A4 inhibitors (e.g., ritonavir) to prolong half-life .

- Lipid nanoparticle encapsulation : Improve solubility and reduce hepatic first-pass metabolism .

Q. How can computational methods guide the optimization of this compound’s selectivity?

- Molecular dynamics simulations : Analyze binding stability with targets (e.g., BTK or DNA polymerase) over 100-ns trajectories to identify critical interactions .

- Free energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications (e.g., replacing pyrrole with pyrazole) to predict affinity changes .

- ADMET prediction : Use tools like SwissADME to prioritize analogs with favorable LogP (2–5) and low hERG inhibition risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.